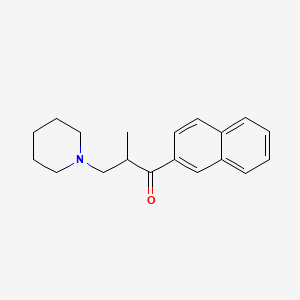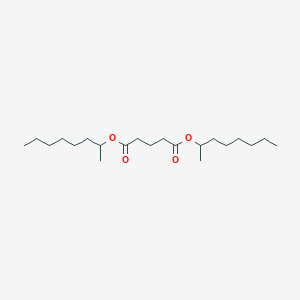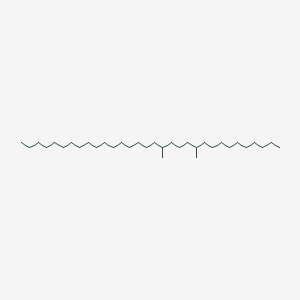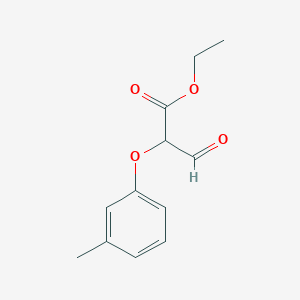
2,6-Diphenyl-4-tetracosoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-tetracosoxyphenol is an organic compound characterized by its phenolic structure with two phenyl groups at the 2 and 6 positions and a tetracosoxy group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4-tetracosoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diphenylphenol with tetracosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenyl-4-tetracosoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-4-tetracosoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 2,6-Diphenyl-4-tetracosoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylphenol: Lacks the tetracosoxy group, resulting in different chemical properties and applications.
4-Tetracosoxyphenol:
Uniqueness: 2,6-Diphenyl-4-tetracosoxyphenol’s unique combination of phenyl and tetracosoxy groups imparts distinct chemical properties, making it valuable in specific applications where both hydrophobic and hydrophilic interactions are required .
Eigenschaften
CAS-Nummer |
67889-01-4 |
|---|---|
Molekularformel |
C42H62O2 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
2,6-diphenyl-4-tetracosoxyphenol |
InChI |
InChI=1S/C42H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-34-44-39-35-40(37-30-25-23-26-31-37)42(43)41(36-39)38-32-27-24-28-33-38/h23-28,30-33,35-36,43H,2-22,29,34H2,1H3 |
InChI-Schlüssel |
XEWHRAQICHRVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)





![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)


